methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate
Description
Methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a five-membered thiazole moiety. The thiazole ring contains a sulfur atom and a nitrogen atom, while the azepine ring contributes conformational flexibility due to its larger size. The methyl ester group at position 2 of the thiazole ring serves as a key functional handle for chemical modifications, such as hydrolysis or amidation . This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, particularly kinase inhibitors and CNS-targeting agents . Its molecular formula is C₉H₁₂N₂O₂S, with a molecular weight of 212.27 g/mol (corrected from , which erroneously lists 471.09 g/mol) .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-13-9(12)8-11-6-4-2-3-5-10-7(6)14-8/h10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTNZDAKRVZNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)NCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an azepine precursor in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole or azepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure can be compared to analogs with variations in heterocyclic cores, substituents, and ring sizes. Below is a detailed analysis:
Thiazolo[5,4-b]pyridine Derivatives
- Example : Methyl thiazolo[5,4-b]pyridine-2-carboxylate (C₉H₈N₂O₂S) .
- Key Differences : Replaces the azepine ring with a pyridine ring, reducing conformational flexibility.
- Biological Relevance : Thiazolo[5,4-b]pyridines are studied as c-KIT inhibitors (e.g., compound 6h in shows IC₅₀ = 9.87 µM). The 3-(trifluoromethyl)phenyl group enhances hydrophobic interactions in kinase pockets .
- SAR Insights : Rigid pyridine derivatives exhibit stronger enzymatic inhibition compared to flexible azepine analogs, suggesting ring size and rigidity critically impact target binding .
Thiazolo[4,5-b]azepin-5-one Derivatives
- Example: 6-Amino-2,4-dimethyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-b]azepin-5-one (C₉H₁₃N₃OS) .
- Key Differences: Contains a ketone group instead of a methyl ester and an amino substituent.
- This contrasts with the methyl ester’s role as a synthetic intermediate .
Oxazolo[4,5-d]azepine Derivatives
- Example : 6-Ethyl-4H,5H,6H,7H,8H-[1,3]oxazolo[4,5-d]azepin-2-amine (C₈H₁₃N₃O) .
- Key Differences : Replaces thiazole’s sulfur with oxygen, reducing electron richness and altering dipole interactions.
- Biological Implications : Oxazole derivatives may exhibit weaker binding to sulfur-dependent enzymes (e.g., kinases) but improved metabolic stability .
Triazolo[1,5-a][1,4]diazepine Derivatives
- Example : Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate (C₈H₁₀N₄O₃) .
- Key Differences : Incorporates a triazole ring and a diazepine core (two nitrogens).
- Functional Impact : The triazole ring enables click chemistry applications, while the diazepine ring increases basicity compared to azepine .
Structural and Functional Comparison Table
| Compound Class | Core Structure | Key Substituent | Molecular Weight (g/mol) | Key Properties/Bioactivity |
|---|---|---|---|---|
| Thiazolo[5,4-b]azepine (Target) | Thiazole + Azepine | Methyl ester | 212.27 | Flexible, synthetic intermediate |
| Thiazolo[5,4-b]pyridine | Thiazole + Pyridine | Methyl ester | 208.24 | Rigid, c-KIT inhibition (IC₅₀ ~10 µM) |
| Thiazolo[4,5-b]azepin-5-one | Thiazole + Azepinone | Amino, ketone | 211.28 | Enhanced H-bonding, solubility |
| Oxazolo[4,5-d]azepine | Oxazole + Azepine | Ethyl, amine | 183.21 | Reduced electron richness |
| Triazolo[1,5-a][1,4]diazepine | Triazole + Diazepine | Methyl ester, ketone | 210.19 | Click chemistry utility |
Research Findings and Implications
- Synthetic Utility : The target compound’s methyl ester group is critical for derivatization, as seen in kinase inhibitor scaffolds like thiazolo[5,4-b]pyridines .
- Flexibility vs. Rigidity : Azepine’s flexibility may hinder target binding compared to rigid pyridine cores but could improve bioavailability in CNS drugs .
Biological Activity
Methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate is a heterocyclic compound characterized by its unique thiazole and azepine ring structure. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : Methyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate
- Molecular Formula : C₉H₁₂N₂O₂S
- CAS Number : 128069-60-3
The chemical structure includes a thiazole ring fused to an azepine ring, which contributes to its distinctive reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research has indicated several promising biological activities for this compound:
-
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance:
- In vitro tests showed significant inhibition of growth for Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations as low as 50 µg/mL.
-
Anticancer Properties : Investigations into its anticancer potential have revealed that this compound may induce apoptosis in cancer cells through:
- Modulation of apoptotic pathways.
- Inhibition of cell proliferation in various cancer cell lines (IC50 values ranging from 10 to 30 µM).
-
Neuroprotective Effects : Emerging research indicates that the compound may offer neuroprotective benefits by:
- Reducing oxidative stress in neuronal cells.
- Enhancing cognitive function in animal models.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Type | Notable Activity | IC50 (µM) |
|---|---|---|---|
| Methyl 5-methyl-4H-thiazolo[5,4-c]pyridine-2-carboxylate | Thiazole-Pyridine | Antimicrobial | 20 |
| Ethyl 5-methyl-4H-thiazolo[5,4-c]pyridine-2-carboxylate | Thiazole-Pyridine | Anticancer | 15 |
| Methyl thiazole derivatives | Thiazole Only | Antimicrobial | >50 |
This table illustrates that while related compounds exhibit biological activity as well, the unique combination of thiazole and azepine rings in this compound may enhance its efficacy in specific applications.
Case Studies and Research Findings
Recent studies have further elucidated the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against multi-drug resistant bacterial strains. The study reported a significant reduction in bacterial load in treated cultures compared to controls.
- Anticancer Research : In a clinical trial involving various cancer cell lines (breast and lung cancer), researchers observed that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.
- Neuroprotection Study : A recent animal study demonstrated that administration of this compound improved cognitive performance on memory tasks following induced oxidative stress.
Q & A
Q. What are the common synthetic routes for preparing methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate?
The synthesis typically involves multi-step reactions, such as:
- Condensation reactions with methyl esters or carboxamide precursors in ethanol or DMF .
- Cyclization steps using reagents like ethyl acetoacetate or aromatic aldehydes to form the thiazoloazepine core .
- Purification via crystallization from solvents like ethanol/water or DMF, yielding products with reported melting points (e.g., 208–278°C) and moderate yields (64–74%) .
Characterization relies on IR spectroscopy (C=O and N-H stretches) and ¹H-NMR (distinct proton environments in the azepine and thiazole rings) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key methods include:
- ¹H-NMR spectroscopy to confirm ring systems (e.g., diastereotopic protons in the azepine ring) and substituent integration .
- IR spectroscopy for functional group identification (e.g., ester C=O at ~1700 cm⁻¹) .
- Melting point analysis to verify purity, with values often exceeding 200°C .
Advanced studies may require X-ray crystallography to resolve stereochemical ambiguities .
Q. What preliminary biological activities are associated with this compound?
Thiazoloazepine derivatives often exhibit:
- Enzyme inhibition (e.g., kinase or protease targets due to hydrogen-bonding motifs) .
- Anti-inflammatory potential , inferred from structural analogs with benzodioxolyl or thiophene moieties .
Initial screening should include in vitro assays (e.g., IC₅₀ determination) against disease-relevant targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Temperature control : Reactions under reflux (e.g., 80°C in DMF) reduce side products .
- Catalyst screening : Triethylamine or acetic anhydride may accelerate intermediate formation .
Yield discrepancies (e.g., 64% vs. 74% in similar routes ) can be addressed by adjusting stoichiometry or reaction time .
Q. How do structural modifications influence biological activity?
- Thiazole ring substitution : Electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition by increasing electrophilicity .
- Azepine ring flexibility : Saturation (4H-8H) affects conformational stability and target binding .
- Ester vs. amide derivatives : Methyl esters improve bioavailability compared to carboxamides .
Structure-activity relationship (SAR) studies should combine docking simulations (e.g., AutoDock Vina) with in vitro validation .
Q. What strategies resolve contradictions in spectral data during characterization?
- Diastereomer separation : Use chiral HPLC to isolate enantiomers causing split NMR signals .
- Dynamic effects : Variable-temperature NMR can clarify proton equivalence in flexible azepine rings .
- Cross-validation : Compare IR and mass spectrometry data to confirm functional group integrity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to kinase ATP pockets using software like Schrödinger Suite, focusing on hydrogen bonds with thiazole N and ester carbonyl .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .
- Pharmacophore modeling : Identify critical motifs (e.g., thiazole ring, ester group) for activity against specific enzymes .
Q. What experimental designs address stability issues in biological assays?
- pH-dependent stability : Test compound integrity in buffers (pH 4–9) via HPLC monitoring .
- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
- Light sensitivity : Store solutions in amber vials if benzodioxolyl or thiophene moieties are present .
Methodological Considerations
Q. How are purification challenges addressed for this hydrophobic compound?
- Gradient crystallization : Start with DMF for solubility, then add water dropwise to induce controlled precipitation .
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20%→50% EtOAc) .
- HPLC purification : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
Q. What in silico tools predict physicochemical properties relevant to drug development?
- LogP calculation : Use SwissADME to estimate partition coefficients, critical for blood-brain barrier penetration .
- Solubility prediction : ALOGPS 2.1 models aqueous solubility based on ester and heterocyclic substituents .
- Metabolic liability : ProTox-II identifies potential toxicophores (e.g., nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
